An In-depth Technical Guide to 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole: Synthesis, Structural Elucidation, and Therapeutic Potential
An In-depth Technical Guide to 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole: Synthesis, Structural Elucidation, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole, a halogenated N-substituted benzimidazole derivative of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into the molecule's structural attributes, proposes a detailed synthetic pathway, predicts its spectral characteristics, and explores its potential as a valuable scaffold in modern drug discovery.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[3] The introduction of halogen atoms and alkyl substituents onto the benzimidazole scaffold can significantly modulate its physicochemical properties and biological activity, making it a fertile ground for the development of novel therapeutic agents.[4][5]
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole incorporates several key features that make it a compound of interest. The bromine and fluorine atoms on the benzene ring can enhance membrane permeability and metabolic stability, and also provide sites for further chemical modification.[3] The N-isopropyl group can influence the molecule's conformation and its interaction with target proteins. This guide will provide an in-depth analysis of this promising molecule.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and drug development. The key properties of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀BrFN₂ | [6] |
| Molecular Weight | 257.10 g/mol | [6] |
| CAS Number | 1314987-85-3 | [6] |
| Appearance | Predicted to be a solid at room temperature | [7] |
| Solubility | Predicted to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) | General chemical knowledge |
| SMILES | CC(C)N1C=NC2=CC(=C(C=C21)F)Br | [6] |
| InChI Key | PSRVEAXHAVOZSK-UHFFFAOYSA-N | [6] |
Synthesis of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from a commercially available substituted o-phenylenediamine.
Caption: Proposed synthetic pathway for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (Starting Material)
This starting material can be synthesized from a suitable commercially available precursor, such as 4-bromo-5-fluoro-2-nitroaniline, through N-isopropylation followed by reduction of the nitro group.
Step 2: Cyclization to form 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-5-fluoro-N1-isopropylbenzene-1,2-diamine (1.0 equivalent) in an excess of formic acid.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
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Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is the crude product. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole.
Structural Elucidation: Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for this specific molecule, the following section provides predicted spectroscopic data based on its chemical structure and known data for analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the isopropyl group.
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Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms.
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Imidazole Proton: A singlet for the C2-H of the imidazole ring, typically appearing downfield (δ ~8.0-8.5 ppm).
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Isopropyl Group: A septet for the methine proton (-CH) of the isopropyl group (δ ~4.5-5.0 ppm) and a doublet for the six methyl protons (-CH₃) (δ ~1.5-1.7 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm). The carbons attached to bromine and fluorine will show characteristic chemical shifts and coupling with fluorine.
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Imidazole Carbons: Signals for the C2, C3a, and C7a carbons of the benzimidazole core. The C2 carbon will likely appear around δ 140-150 ppm.
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Isopropyl Carbons: A signal for the methine carbon (δ ~45-55 ppm) and a signal for the two equivalent methyl carbons (δ ~20-25 ppm).
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 256 and 258, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation: Common fragmentation pathways for benzimidazoles include the loss of the N-alkyl group and cleavage of the imidazole ring. A significant fragment would be the loss of the isopropyl group ([M - C₃H₇]⁺).
Caption: Predicted major fragmentation pathway for 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole in EI-MS.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: Absent, due to N-substitution.
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C-H Stretch (Aromatic): Around 3000-3100 cm⁻¹.
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C-H Stretch (Aliphatic): Around 2850-3000 cm⁻¹.
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C=N and C=C Stretch (Aromatic): In the region of 1450-1650 cm⁻¹.
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C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹.
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C-Br Stretch: In the fingerprint region, typically below 800 cm⁻¹.
Potential Applications in Drug Discovery and Development
Halogenated benzimidazole derivatives are known to exhibit a wide range of biological activities, and 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is a promising candidate for further investigation in several therapeutic areas.
As a Scaffold for Novel Therapeutics
The benzimidazole nucleus is a versatile scaffold for the design of new drugs.[1] The presence of bromine at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening.
Potential Biological Activities
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Antimicrobial and Antifungal Activity: Halogenated compounds often exhibit enhanced antimicrobial properties.[4] This molecule could be investigated for its efficacy against various bacterial and fungal strains.
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Antiviral Activity: Many benzimidazole derivatives have shown potent antiviral activity. The specific substitution pattern of this compound may confer activity against a range of viruses.
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Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents.[9] The potential of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole to inhibit cancer cell proliferation warrants investigation.
Caption: Potential applications of 5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole.
Conclusion
5-Bromo-6-fluoro-1-isopropyl-1H-benzo[d]imidazole is a synthetically accessible and structurally interesting molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. The diverse biological activities associated with the halogenated benzimidazole scaffold suggest that this compound is a valuable candidate for further investigation in the development of new therapeutic agents.
References
Sources
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- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 7. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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